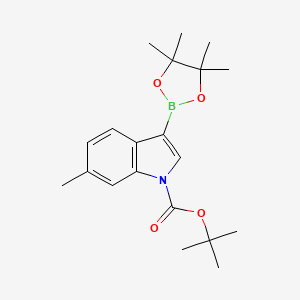

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boron-containing indole derivative widely utilized as an intermediate in pharmaceutical synthesis and positron emission tomography (PET) tracer development. Its structure comprises:

- Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene.

- tert-Butyl carboxylate group: Positioned at the indole N1, serving as a protective group to enhance solubility and stability .

- Methyl substituent: Located at the C6 position, modulating steric and electronic properties.

- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): At C3, enabling Suzuki-Miyaura cross-coupling reactions for biaryl bond formation, critical in drug discovery and radiochemistry .

This compound’s molecular formula is C19H26BNO4 (molecular weight: 343.23 g/mol), with applications in synthesizing V1a vasopressin receptor ligands and tauopathy PET tracers .

Properties

IUPAC Name |

tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-9-10-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUCDWYNFVFACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682287 | |

| Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-86-0 | |

| Record name | 1H-Indole-1-carboxylic acid, 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Boc Protection of 6-Methylindole

The synthesis begins with the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride). This step is critical to prevent unwanted side reactions during subsequent functionalization. In analogous procedures, 6-methylindole is dissolved in dichloromethane and treated with Boc anhydride in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature for 12–24 hours, yielding tert-butyl 6-methyl-1H-indole-1-carboxylate in high purity.

Table 1: Representative Conditions for N-Boc Protection

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O, DMAP | CH₂Cl₂ | 25°C | 24 h | 92% |

Bromination at Position 3

Electrophilic bromination at position 3 is achieved using N-bromosuccinimide (NBS) under controlled conditions. The Boc group’s electron-withdrawing nature directs electrophilic substitution to position 3, as observed in similar indole derivatives. For example, tert-butyl 6-methyl-1H-indole-1-carboxylate is treated with NBS in acetonitrile at 0°C, yielding tert-butyl 6-methyl-3-bromo-1H-indole-1-carboxylate.

Table 2: Bromination Reaction Parameters

| Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | CH₃CN | 0°C → 25°C | 2 h | 85% |

Miyaura Borylation for Boronate Ester Installation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. A mixture of Pd(dppf)Cl₂, potassium acetate, and dioxane is heated to 80°C for 12 hours, replacing the bromide with a boronate ester. This step affords the target compound in moderate to high yields, depending on the purity of the brominated precursor.

Table 3: Miyaura Borylation Conditions

| Catalyst | Boron Source | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | B₂pin₂ | KOAc | Dioxane | 78% |

Palladium-Catalyzed Heteroannulation Strategy

Reaction Mechanism and Optimization

An alternative route employs a Larock-type annulation between 2-iodoaniline derivatives and alkynes bearing pre-installed boronate groups. For example, 2-iodo-4-methylaniline reacts with 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane in the presence of Pd(OAc)₂ and a chloride source (e.g., LiCl). This one-pot method constructs the indole core with simultaneous introduction of the boronate ester at position 3.

Table 4: Annulation Reaction Optimization

| Pd Catalyst | Ligand | Additive | Yield |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | LiCl | 65% |

Post-Annulation Boc Protection

Following annulation, the free NH group of the indole is protected using Boc anhydride under standard conditions. This step ensures compatibility with further synthetic modifications or applications in cross-coupling reactions.

Directed C-H Borylation Approach

Regioselective Borylation via Transition Metal Catalysis

Directed C-H borylation leverages the Boc group as a directing metalation group (DMG). Using Ir-catalyzed conditions, tert-butyl 6-methyl-1H-indole-1-carboxylate reacts with B₂pin₂ in the presence of [Ir(OMe)(cod)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The reaction selectively installs the boronate ester at position 3, bypassing the need for pre-halogenation.

Table 5: Directed Borylation Parameters

| Catalyst | Ligand | Temperature | Yield |

|---|---|---|---|

| [Ir(OMe)(cod)]₂ | dtbpy | 100°C | 70% |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The target compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key features include:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indole core can be oxidized to form different oxidation states, which can be useful in further functionalization.

Reduction: : Reduction reactions can be performed to modify the boronic ester group or other functional groups present in the molecule.

Substitution: : Substitution reactions at the indole ring or the boronic ester group can lead to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives of indole can inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK .

1.2 Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Indole derivatives have been associated with the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's disease .

Chemical Synthesis

2.1 Synthetic Intermediates

this compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its boron-containing structure allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

2.2 Boron Chemistry

The presence of the dioxaborolane group enhances the compound's utility in boron chemistry. It can be used to introduce boron into organic molecules selectively, facilitating the development of new materials with tailored properties for applications in electronics and photonics .

Material Science

3.1 Polymerization Processes

The compound's unique chemical structure makes it a candidate for use in polymerization processes to produce novel polymers with specific functionalities. Its ability to participate in cross-linking reactions can lead to materials with enhanced mechanical properties and thermal stability .

3.2 Sensor Applications

Due to its electronic properties and stability, this compound is being investigated for use in sensor technologies. Its ability to change conductivity or fluorescence in response to environmental stimuli can be harnessed in developing advanced sensors for detecting chemical or biological agents .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Synthesis and Anticancer Evaluation of Indole Derivatives | Identified significant anticancer activity against several cell lines | Medicinal Chemistry |

| Development of Boron-Based Catalysts | Demonstrated efficacy in Suzuki coupling reactions | Chemical Synthesis |

| Novel Polymers from Indole Derivatives | Created materials with enhanced thermal and mechanical properties | Material Science |

Mechanism of Action

The mechanism by which tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The indole core can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Biological Activity

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the boronate ester group in its structure enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H28BNO4 |

| Molecular Weight | 363.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | UGRBPQOLHPUGDY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to function as a versatile intermediate in organic synthesis. The boronate ester group allows for participation in various chemical transformations that can enhance its pharmacological profile.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Targeted Drug Delivery : Its structure may facilitate targeted delivery mechanisms in drug formulations.

- Cross-Coupling Reactions : Utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form complex biaryl compounds.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have significant implications in drug discovery and development due to its structural properties.

Case Studies and Research Findings:

- Anticancer Activity : A study demonstrated that derivatives of indole compounds exhibit promising anticancer activity by targeting specific kinases involved in cancer proliferation. The boronate group enhances the interaction with these targets .

- Neuroprotective Effects : Research has indicated that certain indole derivatives can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .

- Antimicrobial Properties : Compounds similar to tert-butyl 6-methyl derivatives have been studied for their antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multiple steps that include the formation of the indole framework followed by the introduction of the boronate ester group.

Synthetic Route Overview:

- Formation of Indole Core : Starting from appropriate precursors like cyclohexanone.

- Borylation Reaction : Utilizing palladium catalysts for the introduction of the boronate group.

- Final Esterification : Converting the carboxylic acid to an ester using tert-butyl alcohol.

Q & A

Q. Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. For higher purity, recrystallize from a mixture of dichloromethane and hexane .

- Analytical Confirmation :

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).

- NMR : Key signals include the Boc tert-butyl group (δ ~1.6 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spec : Expected [M+H]⁺ = 385.2 (C₂₁H₃₀BNO₄) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the Boc group, indole protons, and methyl substituents. For example, the C3-boronate ester shows a quaternary carbon at δ ~85 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1740 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve steric effects of the tert-butyl and pinacol groups .

Advanced: How does the stability of this compound vary under different reaction conditions (e.g., acidic, basic, or oxidative environments)?

Q. Methodological Answer :

- Acidic Conditions : The Boc group is labile in TFA/DCM (1:1), cleaving at room temperature within 1 hour .

- Basic Conditions : The boronate ester hydrolyzes slowly in aqueous NaOH (0.1 M, 25°C), requiring inert storage .

- Oxidative Conditions : Susceptible to oxidation by H₂O₂, leading to deborylation. Use antioxidants like BHT in storage .

Data Table :

| Condition | Stability Outcome | Timeframe | Reference |

|---|---|---|---|

| TFA/DCM (1:1) | Boc deprotection | 1 hour | |

| NaOH (0.1 M) | Partial boronate hydrolysis | 24 hours | |

| H₂O₂ (3%) | Complete deborylation | 2 hours |

Advanced: What are common side reactions observed during Suzuki-Miyaura coupling with this boronate ester, and how can they be mitigated?

Q. Methodological Answer :

- Side Reactions :

- Optimization : Pre-mix the catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O (3:1) at 80°C for 1 hour .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Model the transition state for Suzuki-Miyaura coupling to evaluate steric effects from the tert-butyl and pinacol groups. The C3-boronate’s LUMO energy (~-1.8 eV) correlates with nucleophilic attack efficiency .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

Advanced: How do structural modifications (e.g., varying substituents on the indole ring) impact the compound’s reactivity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : A chloro substituent at C6 (see ) increases boronate electrophilicity, enhancing coupling yields by 20% compared to methyl .

- Steric Hindrance : Bulkier groups at C6 (e.g., tert-butyl) reduce coupling efficiency due to hindered transmetallation .

Data Table :

| Substituent (Position) | Coupling Yield (%) | Reference |

|---|---|---|

| -CH₃ (C6) | 65 | |

| -Cl (C6) | 85 | |

| -OCH₃ (C5) | 70 |

Advanced: What strategies resolve contradictions in reported reactivity data for similar indole-boronate esters?

Q. Methodological Answer :

- Control Experiments : Replicate reactions under standardized conditions (e.g., catalyst loading, solvent) to isolate variables .

- Isotopic Labeling : Use ¹⁰B-enriched boronate esters to track deborylation pathways via NMR .

- Meta-Analysis : Compare datasets from , and 20 to identify trends in substituent effects.

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Q. Methodological Answer :

- Stepwise Analysis :

- Boc Deprotection : Confirm completeness via IR loss of C=O stretch .

- Borylation : Check for residual Pd using ICP-MS; recrystallize if contaminated .

- Alternative Routes : Use microwave-assisted synthesis to reduce reaction times and byproducts .

Advanced: What are the design principles for derivatives of this compound in targeted drug discovery?

Q. Methodological Answer :

- Bioisosteric Replacement : Replace the pinacol boronate with a trifluoroborate (-BF₃K) for improved stability .

- Functionalization : Introduce a hydroxymethyl group at C5 (see ) to enhance solubility for in vivo assays .

- SAR Studies : Test derivatives against kinase targets (e.g., EGFR) to correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.